Misetionamide

Descripción general

Descripción

Métodos De Preparación

La síntesis de misetionamida implica la formación de la estructura cíclica de la oxatiazinana. Los métodos de producción industrial para la misetionamida probablemente involucren técnicas de síntesis orgánica escalables, asegurando una alta pureza y rendimiento.

Análisis De Reacciones Químicas

La misetionamida experimenta diversas reacciones químicas, que incluyen:

Oxidación: La misetionamida se puede oxidar en condiciones específicas para formar sulfóxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir la misetionamida en sus derivados tioles correspondientes.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como las aminas y los alcoholes. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.

Aplicaciones Científicas De Investigación

Clinical Applications

Misetionamide is being evaluated for various malignancies, including:

- Pancreatic Cancer : Ongoing trials are assessing its effectiveness in combination with gemcitabine for patients with pancreatic ductal adenocarcinoma (PDAC) who exhibit resistance to standard treatments. Initial results indicate improved tumor regression rates when used alongside gemcitabine .

- Ovarian Cancer : Plans are underway to initiate clinical trials focusing on platinum-resistant ovarian cancer, targeting a population with significant unmet medical needs .

- Other Cancers : Research indicates potential applications across a range of cancers including melanoma, breast cancer, colorectal cancer, and cutaneous squamous cell carcinoma .

Efficacy in Pancreatic Cancer

A study highlighted the synergistic effect of this compound with gemcitabine in PDAC models. The combination therapy showed a significant increase in tumor regression compared to gemcitabine alone (79% vs. 19% response rate) across multiple patient-derived xenografts .

Safety Profile

Clinical trials have reported that this compound has a favorable safety profile, with manageable side effects that allow for continued administration alongside other therapies .

Mechanistic Insights

Research has demonstrated that this compound specifically targets CD133+ cancer stem cells within PDAC, which are often resistant to conventional therapies. By reducing the population of these cells, this compound may enhance overall treatment efficacy .

Data Summary Table

Mecanismo De Acción

La misetionamida ejerce sus efectos al interrumpir el metabolismo energético de las células cancerosas. Inhibe enzimas clave involucradas en la glucólisis aeróbica, como las hexocinasa, la gliceraldehído 3-fosfato deshidrogenasa y la piruvato deshidrogenasa . Esta inhibición conduce a una reducción significativa en la producción de ATP, causando estrés oxidativo, metabólico e hipóxico dentro de las células cancerosas, lo que finalmente lleva a la muerte celular .

Comparación Con Compuestos Similares

La misetionamida es única en comparación con otros compuestos similares debido a su mecanismo de acción específico y su amplia actividad antineoplásica. Los compuestos similares incluyen:

Gemcitabina: Un análogo de nucleósido utilizado en quimioterapia, a menudo combinado con misetionamida para obtener efectos sinérgicos.

Inhibidores de PARP: Estos inhibidores se pueden combinar con misetionamida para atacar las células cancerosas de manera más efectiva.

La capacidad de la misetionamida para atacar selectivamente las células cancerosas mientras se salvan las células normales la diferencia de estos compuestos similares .

Actividad Biológica

Misetionamide, also known as GP-2250, is a novel oxathiazine derivative that has garnered attention for its promising biological activity, particularly in oncology. It exhibits significant antineoplastic properties and is currently under investigation for its efficacy against various cancers, including pancreatic and ovarian cancers. This article explores the biological activity of this compound, detailing its mechanisms of action, preclinical findings, and potential therapeutic applications.

This compound's biological activity is primarily attributed to its ability to inhibit key metabolic enzymes involved in cancer cell proliferation. The main mechanisms include:

- GAPDH Inhibition : this compound acts as an inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which plays a critical role in glycolysis and cellular energy metabolism. Inhibition of GAPDH leads to reduced ATP levels, triggering apoptosis through mitochondrial damage and increased reactive oxygen species (ROS) production .

- Hexokinase-2 Modulation : It also inhibits hexokinase-2 (HK2), further impairing glycolytic flux and energy production in cancer cells. This dual inhibition affects tumor metabolism significantly, making this compound a potent candidate for cancer therapy .

- Downregulation of Key Pathways : this compound downregulates important signaling pathways such as AKT/mTOR and NFκB, which are crucial for cell survival and proliferation. This results in decreased expression of anti-apoptotic proteins like Bcl-2 and cyclin D1, promoting apoptosis in cancer cells .

Preclinical Studies

Recent studies have demonstrated this compound's efficacy in various preclinical models:

Ovarian Cancer

In a study presented at the American Association for Cancer Research (AACR) Annual Meeting 2023, this compound showed significant antitumor effects in ovarian cancer models. Key findings include:

- Monotherapy Efficacy : this compound alone significantly reduced tumor weight and the number of tumor nodules compared to control groups.

- Combination Therapy : When combined with PARP inhibitors or bevacizumab, it exhibited enhanced efficacy, outperforming monotherapy approaches .

Pancreatic Cancer

This compound is currently undergoing clinical trials for pancreatic ductal adenocarcinoma (PDAC). Notable findings from preclinical studies include:

- Synergistic Effects with Gemcitabine : In patient-derived xenograft (PDX) models, this compound combined with Gemcitabine resulted in a 74% aggregate tumor regression compared to only 10% with Gemcitabine alone .

- Impact on Tumor-Initiating Cells : It was found to reduce the population of CD133+ cells, which are associated with poor prognosis and resistance to chemotherapy .

Summary of Preclinical Findings

| Cancer Type | Study Type | Key Findings |

|---|---|---|

| Ovarian Cancer | In vitro/In vivo | Significant reduction in tumor weight; enhanced efficacy with PARP inhibitors |

| Pancreatic Cancer | PDX Models | 74% tumor regression when combined with Gemcitabine; reduction of CD133+ cells |

Clinical Trials

This compound is currently being evaluated in Phase 1/2 clinical trials for advanced pancreatic cancer. The trials focus on assessing its safety, tolerability, and efficacy when used alone or in combination with standard treatments like Gemcitabine .

Future Directions

The ongoing research aims to further elucidate the mechanisms underlying the synergistic effects observed with Gemcitabine and to explore additional indications for this compound beyond pancreatic and ovarian cancers. Its unique mechanism of action positions it as a promising candidate for treating various malignancies.

Propiedades

IUPAC Name |

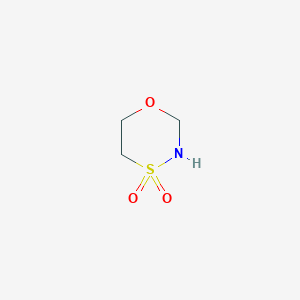

1,4,3-oxathiazinane 4,4-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3S/c5-8(6)2-1-7-3-4-8/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDARLKSYBCZRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)NCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856785-75-6 | |

| Record name | Misetionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856785756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Misetionamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/489TQ24FC1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.